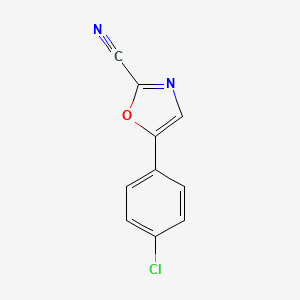

5-(4-Chlorophenyl)oxazole-2-carbonitrile

説明

5-(4-Chlorophenyl)oxazole-2-carbonitrile is a heterocyclic compound featuring an oxazole core substituted with a 4-chlorophenyl group at position 5 and a nitrile group at position 2. Oxazole derivatives are widely studied for their diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties. The 4-chlorophenyl moiety enhances lipophilicity and binding affinity to biological targets, while the nitrile group contributes to electronic effects and metabolic stability.

特性

分子式 |

C10H5ClN2O |

|---|---|

分子量 |

204.61 g/mol |

IUPAC名 |

5-(4-chlorophenyl)-1,3-oxazole-2-carbonitrile |

InChI |

InChI=1S/C10H5ClN2O/c11-8-3-1-7(2-4-8)9-6-13-10(5-12)14-9/h1-4,6H |

InChIキー |

XOBBBHIMJATSML-UHFFFAOYSA-N |

正規SMILES |

C1=CC(=CC=C1C2=CN=C(O2)C#N)Cl |

製品の起源 |

United States |

類似化合物との比較

Comparison with Structurally Similar Compounds

Heterocyclic Core Modifications

- 5-(4-Chlorophenyl)-1H-tetrazole (A3) This tetrazole derivative () shares the 4-chlorophenyl group but replaces the oxazole core with a tetrazole ring. Acyl-hydrazone derivatives of A3 (e.g., TH3–TH7) exhibit potent antifungal activity against Candida spp., with MIC80 values ranging from 8–32 µg/mL, comparable to fluconazole (MIC80 = 16 µg/mL) .

Ethyl 2-[5-(4-chlorophenyl)-2-methyl-1H-imidazole-4-yl] acetate

This imidazole derivative () demonstrates strong sirtuin inhibition in NSCLC cell lines, with superior docking scores (Glide Score = −12.3) compared to other sirtuin inhibitors. The oxazole counterpart may show reduced inhibitory activity due to the absence of the imidazole ring’s nitrogen atoms, which are critical for coordinating with sirtuin active sites .1-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid

A triazole derivative () exhibits antitumor activity against NCI-H522 lung cancer cells (GP = 68.09%). The oxazole analog’s nitrile group may enhance cell permeability compared to the carboxylic acid, but the absence of a trifluoromethyl group could reduce target affinity .

Substituent Variations

- 5-Bromo-2-(2,6-dichlorophenyl)-1,3-oxazole-4-carbonitrile This oxazole derivative () replaces the 4-chlorophenyl group with a 2,6-dichlorophenyl moiety and introduces a bromine atom.

4CPHPP [(E)-3-(4-chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one]

A chalcone derivative () retains the 4-chlorophenyl group but lacks the oxazole core. DFT studies reveal a planar structure with a HOMO-LUMO gap of 4.12 eV, suggesting lower reactivity compared to oxazole derivatives, which typically exhibit narrower gaps (~3.5 eV) due to aromatic stabilization .

Table 1: Antifungal Activity of 4-Chlorophenyl Derivatives

Table 2: Anticancer Activity of 4-Chlorophenyl Derivatives

Key Research Findings

- Electronic and Structural Properties : Oxazole derivatives generally exhibit higher aromatic stabilization and lower HOMO-LUMO gaps compared to tetrazoles or chalcones, enhancing their reactivity in biological systems .

- Antifungal Selectivity : Tetrazole derivatives (e.g., TH3) show fungicidal activity, while oxazoles may favor fungistatic effects due to reduced electrophilicity .

- Enzyme Inhibition : Imidazole derivatives outperform oxazoles in sirtuin inhibition, highlighting the importance of nitrogen positioning in heterocycles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。